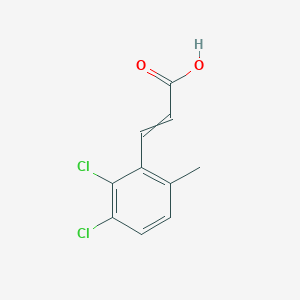

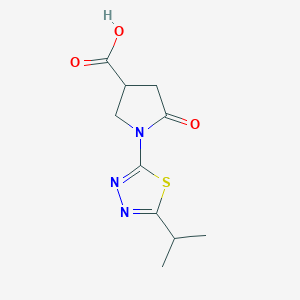

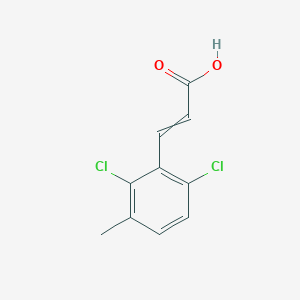

![molecular formula C12H17FO7 B1413701 [(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate CAS No. 74554-12-4](/img/structure/B1413701.png)

[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate

Overview

Description

[(3R,4s,6s)-4,6-Diacetoxy-5-Fluoro-2-Methyl-Tetrahydropyran-3-yl] Acetate, or simply diacetoxy-fluoro-methyl-tetrahydropyran-3-yl acetate (DATFA), is an organic compound with a complex chemical structure that is used in a variety of scientific and industrial applications. DATFA is a versatile compound, with a wide range of applications in fields such as chemistry, biochemistry, and pharmacology. It is a relatively new compound, and its potential for use in various fields is only beginning to be explored.

Scientific Research Applications

Synthesis and Imaging Studies

[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate plays a significant role in the synthesis of imaging agents. For instance, it has been utilized in the synthesis of 3′-deoxy-3′-fluorothymidine-5′-glucuronide, a reference standard for imaging with [18F]FLT in medical diagnostics. This compound assists in the identification of [18F]3′-deoxy-3′-fluorothymidine-5′-glucuronide in blood samples, which is crucial for patient imaging studies (Harnor et al., 2014).

Chemoselective Synthesis in Pharmaceutical Development

This compound is also significant in chemoselective synthesis processes, particularly in the pharmaceutical industry. A notable example is its use in synthesizing key lactonized statin side chain intermediates. These processes often involve biocatalytic procedures, highlighting its importance in developing more efficient and environmentally-friendly pharmaceutical manufacturing methods (Troiani et al., 2011).

Density Functional Theory (DFT) Studies

In theoretical chemistry, density functional theory (DFT) studies involving tetrahydropyran-2-yl radicals, which are structurally related to [(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate, provide insights into the conformational behavior of glycopyranosyl radicals. This research contributes to a deeper understanding of the structural and electronic properties of such compounds (Kozmon & Tvaroška, 2006).

Development of C-Linked Disaccharide Mimetics

The compound has been used in the synthesis of C-linked disaccharide mimetics. These mimetics have potential biological activity and could play a crucial role in the development of new therapeutics. The synthesis involves dipyranones and explores efficient methods for functionalizing these molecules (Harding et al., 2003).

Conformational Study of Substituted Tetrahydropyran Acetates

Studies on the stereochemistry of nucleophilic substitution reactions involving substituted tetrahydropyran acetates, closely related to the compound , have shed light on the conformational preferences of six-membered-ring cations. These findings have implications for the design of more efficient synthetic routes in organic chemistry (Ayala et al., 2003).

properties

IUPAC Name |

[(3R,4S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3/t5?,9?,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVJLBVULJFLKN-MMMLBONTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H](C([C@@H](O1)OC(=O)C)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

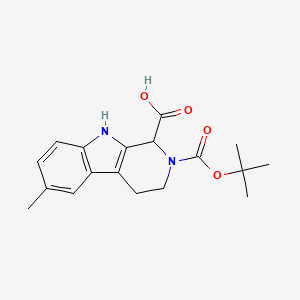

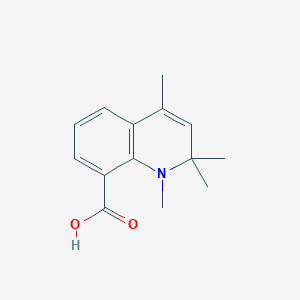

![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)

![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)